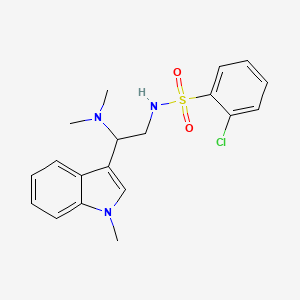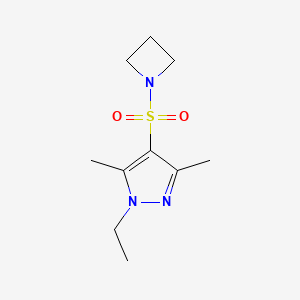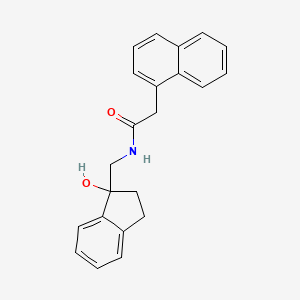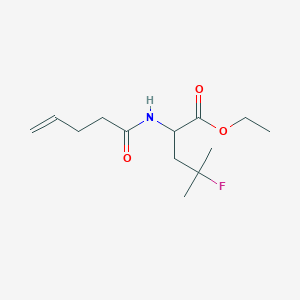![molecular formula C16H13N5OS2 B2676133 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1428357-71-4](/img/structure/B2676133.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole and thiazole are both five-membered heterocyclic compounds. Pyrazole contains two nitrogen atoms , while thiazole contains one nitrogen and one sulfur atom . Benzothiazole is a fused-ring compound that contains a benzene ring attached to a thiazole . These structures are often found in biologically active compounds and have been the focus of many studies due to their broad range of biological properties .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of hydrazine derivatives with carbonyl compounds . The resulting compounds are then further reacted to introduce additional functional groups .Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their structure and the functional groups present. For example, they may exhibit different solubilities, boiling points, and melting points .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Compounds with structural features similar to the requested chemical, particularly those incorporating pyrazole, thiazole, and benzothiazole moieties, have been explored for their potential as antibacterial and antifungal agents. For instance, novel analogs of pyrazole derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic at concentrations effective for antibacterial action (Palkar et al., 2017). This suggests that compounds with a similar structural basis could be valuable in the development of new antimicrobial agents.
Anticancer Research
Similarly, benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, with some showing selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). This highlights the potential application of related compounds in anticancer research, focusing on the design and synthesis of molecules that can selectively target cancer cells.
Inhibition of Mycobacterium tuberculosis
Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel inhibitors of the Mycobacterium tuberculosis GyrB enzyme, a key target for antituberculosis drugs. Compounds in this category have shown activity in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential utility in tackling tuberculosis (Jeankumar et al., 2013). This points to the importance of structural motifs found in the requested compound for the development of new therapeutic strategies against bacterial infections.
Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives have also been investigated as inhibitors of photosynthetic electron transport, a mechanism that could be exploited for the development of herbicides. Some compounds in this category have shown inhibitory properties comparable to commercial herbicides, demonstrating the potential of such structures in agricultural research (Vicentini et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c22-15(11-2-3-13-14(8-11)24-10-18-13)17-6-4-12-9-23-16(20-12)21-7-1-5-19-21/h1-3,5,7-10H,4,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSOKOJMJWPWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)
![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)
![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)


![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2676061.png)
![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)

![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2676069.png)


![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)
